molecular formula C15H19F2NO2 B2911696 N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide CAS No. 303151-29-3

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide

Cat. No.: B2911696
CAS No.: 303151-29-3
M. Wt: 283.319
InChI Key: KIGJTZXHWJHBFP-UHFFFAOYSA-N
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Description

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide is a fluorinated acetamide derivative characterized by a unique structural framework. The molecule features a tert-butyl-substituted phenoxy group attached to a difluoroacetamide core, with an allyl group bound to the nitrogen atom.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-2,2-difluoro-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-5-10-18-13(19)15(16,17)20-12-8-6-11(7-9-12)14(2,3)4/h5-9H,1,10H2,2-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGJTZXHWJHBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NCC=C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide typically involves the reaction of 4-(tert-butyl)phenol with allyl bromide in the presence of a base to form the allyl ether. This intermediate is then reacted with difluoroacetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The difluoroacetamide group can be reduced to form amines or other reduced products.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the difluoroacetamide group may produce amines.

Scientific Research Applications

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroacetamide group may play a role in these interactions by forming hydrogen bonds or other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl group is a common feature in the compared compounds, likely included to modulate lipophilicity and steric bulk .
  • The allyl substituent in both the target compound and the chlorophenyl analog () may contribute to reactivity in further functionalization (e.g., thiol-ene click chemistry).

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The difluoroacetamide group in the target compound introduces stronger electron-withdrawing effects compared to the monochloro substituent in the analog from . This could reduce nucleophilic attack at the carbonyl carbon, enhancing stability.
  • Solubility: While solubility data are unavailable for the target compound, the trifluoromethoxy group in is known to increase hydrophobicity, suggesting that the tert-butylphenoxy group in the target may similarly reduce aqueous solubility.

Biological Activity

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide (CAS No. 303151-29-3) is a synthetic organic compound notable for its unique chemical structure, which includes an allyl group, a tert-butylphenoxy moiety, and a difluoroacetamide group. Its molecular formula is C15H19F2NO2C_{15}H_{19}F_2NO_2, with a molecular weight of 283.31 g/mol . This compound is of interest in various fields including medicinal chemistry and materials science due to its potential biological activities.

Physical Properties

PropertyValue
Molecular FormulaC15H19F2NO2C_{15}H_{19}F_2NO_2
Molecular Weight283.31 g/mol
CAS Number303151-29-3

This compound exhibits biological activities that may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the difluoroacetamide group enhances its lipophilicity and may influence its binding affinity to biological molecules.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.

Case Studies

  • Study on Enzyme Inhibition : A study explored the inhibitory effects of related difluoroacetamides on specific enzymes involved in metabolic pathways. Results indicated that modifications in the chemical structure could significantly alter enzyme inhibition potency.
    • Findings : The difluoro group was found to enhance binding affinity compared to non-fluorinated analogs.
  • Cell Culture Studies : In vitro studies using human cell lines demonstrated that compounds similar to this compound exhibited cytotoxic effects at higher concentrations, suggesting potential applications in cancer therapy.
    • Results : IC50 values were determined for cell lines treated with various concentrations, indicating dose-dependent responses.

Toxicity and Safety

Toxicological assessments are essential for understanding the safety profile of this compound. Preliminary toxicity studies suggest moderate toxicity levels in animal models, necessitating further investigation into its safety for human use.

Medicinal Chemistry

This compound can serve as a lead compound for drug development due to its unique structural features and potential biological activities. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of specialty chemicals and polymers.

Q & A

Q. How can enantiomeric purity be ensured if chiral centers are introduced during derivatization?

  • Chiral Resolution :
  • Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase .
  • Synthesize diastereomeric salts with (+)- or (−)-camphorsulfonic acid for crystallization .

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